

Application Note: Determination of RNA Encapsulation Efficiency in CP-LC-0867 Lipid Nanoparticles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CP-LC-0867

Cat. No.: B15578267

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Abstract

This application note provides a detailed protocol for determining the encapsulation efficiency of RNA within lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid **CP-LC-0867**. **CP-LC-0867** is utilized in the formation of LNPs for the delivery of various RNA modalities, such as mRNA and circular RNA (circRNA)[1][2][3][4]. Accurate determination of encapsulation efficiency is a critical quality attribute to ensure proper dosage and efficacy of RNA-based therapeutics[5][6]. The protocol described herein employs the widely used and highly sensitive RiboGreen fluorescence assay to quantify the amount of encapsulated RNA[5]. This method offers specificity for RNA and is a common technique in the development of LNP-based drug delivery systems[5][6].

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics[7][8]. The ionizable cationic lipid **CP-LC-0867** has been demonstrated as an effective component in LNP formulations for in vivo RNA delivery[1][2]. The encapsulation efficiency (EE) of the RNA cargo is a crucial parameter, defined as the percentage of the total RNA that is successfully enclosed within the LNPs[7][9]. Inefficient encapsulation can lead to reduced therapeutic efficacy and potential side effects from unencapsulated RNA.

There are two main approaches to determining encapsulation efficiency: direct and indirect methods[9][10]. Direct methods involve the separation of the LNPs from the surrounding medium containing unencapsulated RNA, followed by quantification of the RNA in the nanoparticles[10]. Indirect methods, which are often simpler and faster, involve quantifying the unencapsulated RNA and subtracting this from the total amount of RNA used in the formulation[10][11].

This protocol details an indirect method using the RiboGreen assay, a fluorescence-based method for RNA quantification[5]. The assay relies on a dye that exhibits a significant increase in fluorescence upon binding to RNA. By measuring the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100), the amount of unencapsulated and total RNA can be determined, respectively. The difference between these two values allows for the calculation of the encapsulated RNA and, consequently, the encapsulation efficiency.

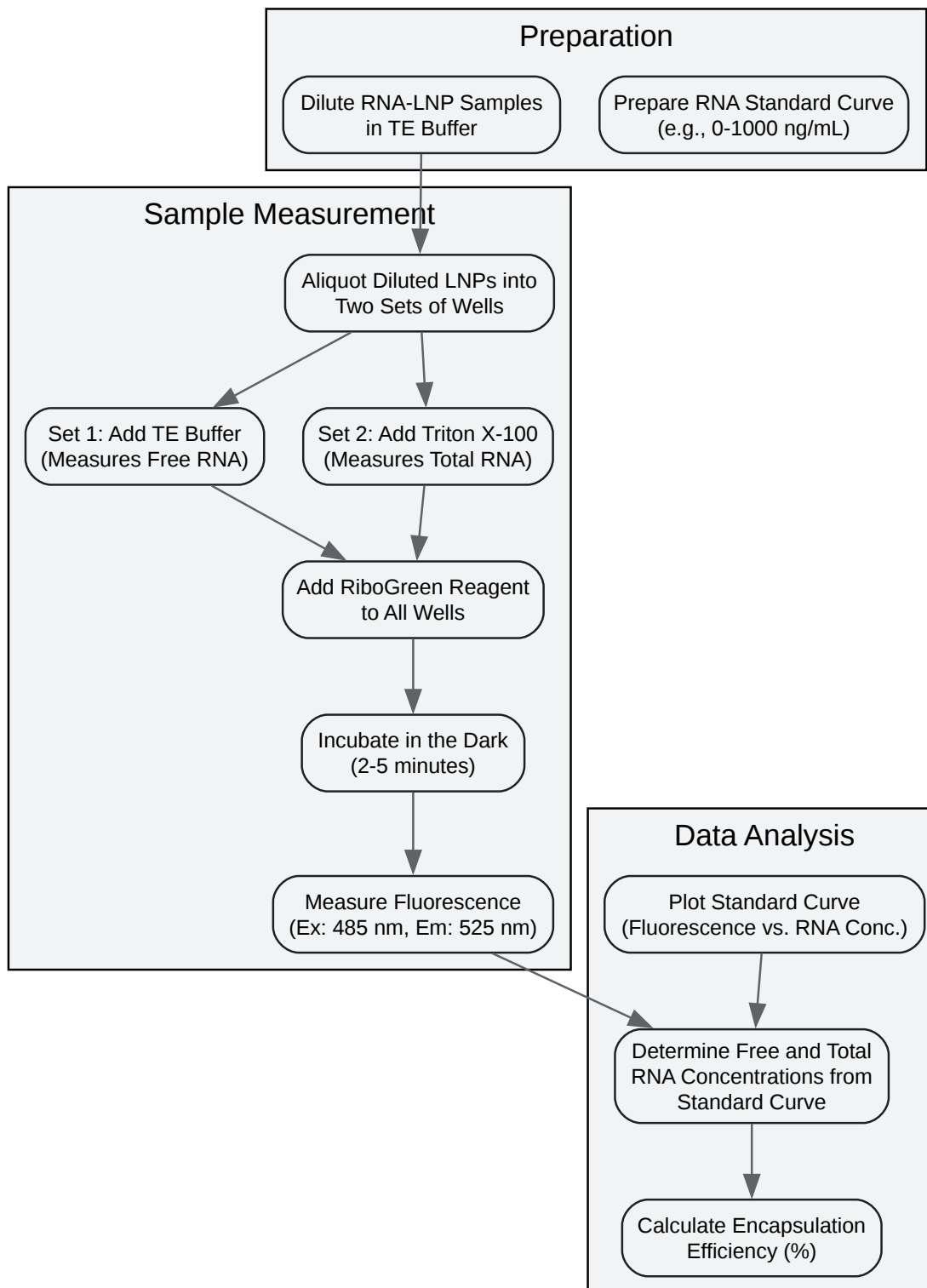
Experimental Protocol

Materials and Reagents

- **CP-LC-0867** formulated RNA-LNPs
- Quant-iT™ RiboGreen™ RNA Assay Kit (or equivalent)
 - RiboGreen™ reagent
 - TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- Triton X-100 (1% v/v in TE buffer)
- RNA standard of known concentration (the same type as encapsulated)
- Nuclease-free water
- 96-well black microplate, flat bottom
- Fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm

Workflow Diagram

Experimental Workflow for Encapsulation Efficiency Determination

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Caption: Workflow for determining RNA encapsulation efficiency using the RiboGreen assay.

Step-by-Step Procedure

2.3.1. Preparation of RNA Standard Curve

- Prepare a stock solution of the RNA standard in TE buffer.
- Perform serial dilutions of the RNA stock solution to prepare a set of standards with concentrations ranging from 0 ng/mL to 1000 ng/mL. A typical standard curve may include concentrations of 0, 50, 100, 250, 500, and 1000 ng/mL.
- Add 100 μ L of each standard dilution to the wells of a 96-well black microplate in triplicate.

2.3.2. Preparation of LNP Samples

- Dilute the **CP-LC-0867** RNA-LNP formulation in TE buffer to a concentration that falls within the linear range of the RNA standard curve. The exact dilution factor will depend on the expected total RNA concentration in the LNP sample.
- For each LNP sample, prepare two sets of triplicate wells in the 96-well plate.

2.3.3. Measurement of Free RNA

- To the first set of triplicate wells, add 50 μ L of the diluted LNP sample.
- Add 50 μ L of TE buffer to each of these wells.

2.3.4. Measurement of Total RNA

- To the second set of triplicate wells, add 50 μ L of the diluted LNP sample.
- Add 50 μ L of 1% Triton X-100 in TE buffer to each of these wells to lyse the LNPs.
- Mix gently by pipetting and incubate for 5-10 minutes at room temperature to ensure complete lysis.

2.3.5. RiboGreen Assay and Fluorescence Measurement

- Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

- Add 100 µL of the RiboGreen working solution to all standard and sample wells.
- Incubate the plate at room temperature for 2-5 minutes, protected from light.
- Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 525 nm.

Data Analysis and Calculations

- **Standard Curve:** Average the fluorescence readings for each RNA standard concentration and subtract the average fluorescence of the blank (0 ng/mL standard). Plot the background-subtracted fluorescence intensity versus the RNA concentration. Perform a linear regression to obtain the equation of the line ($y = mx + c$), where y is the fluorescence intensity and x is the RNA concentration.
- **RNA Concentration Calculation:** Use the standard curve equation to calculate the concentration of free RNA (from the samples with TE buffer) and total RNA (from the samples with Triton X-100).
- **Encapsulation Efficiency (EE) Calculation:** The encapsulation efficiency is calculated using the following formula^{[9][12]}:

$$EE (\%) = [(Total\ RNA - Free\ RNA) / Total\ RNA] \times 100$$

Data Presentation

Table 1: RNA Standard Curve Data (Hypothetical)

RNA Concentration (ng/mL)	Average Fluorescence (RFU)
0	50
50	550
100	1050
250	2550
500	5050
1000	10050

Table 2: Sample Measurement Data (Hypothetical)

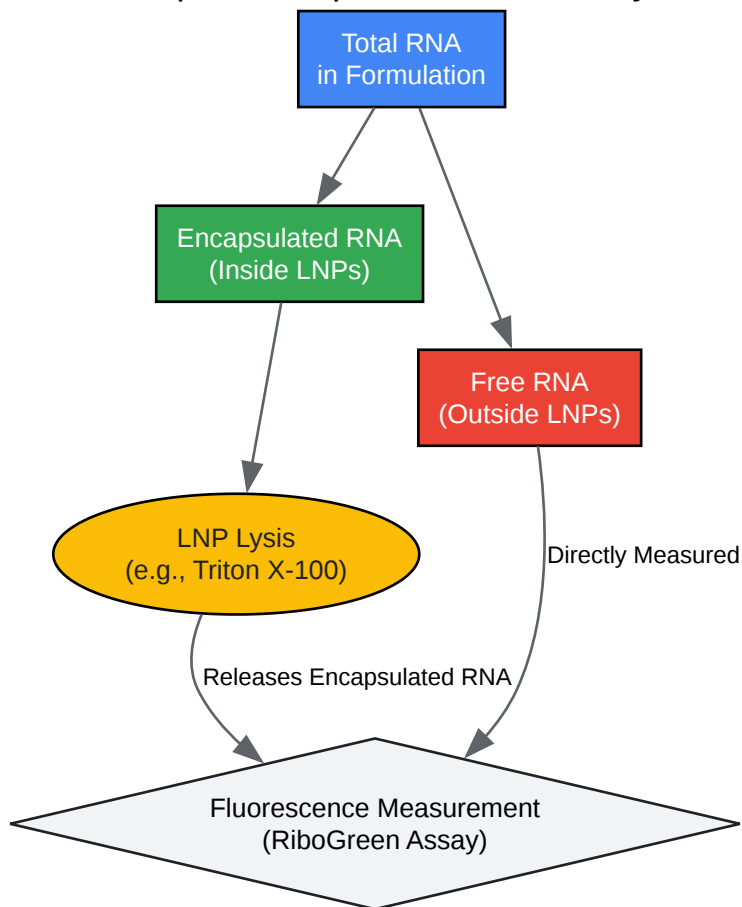
Sample ID	Treatment	Average Fluorescence (RFU)	Calculated RNA Conc. (ng/mL)
LNP Batch 1	TE Buffer (Free RNA)	350	30
LNP Batch 1	Triton X-100 (Total RNA)	4550	450
LNP Batch 2	TE Buffer (Free RNA)	400	35
LNP Batch 2	Triton X-100 (Total RNA)	4800	475

Table 3: Calculated Encapsulation Efficiency (Hypothetical)

Sample ID	Total RNA (ng/mL)	Free RNA (ng/mL)	Encapsulation Efficiency (%)
LNP Batch 1	450	30	93.3
LNP Batch 2	475	35	92.6

Signaling Pathway/Logical Relationship Diagram

Logical Relationship in Encapsulation Efficiency Measurement



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Caption: Logical diagram illustrating the components measured to determine encapsulation efficiency.

Conclusion

The protocol outlined in this application note provides a reliable and sensitive method for determining the RNA encapsulation efficiency in LNPs formulated with **CP-LC-0867**. Accurate and reproducible measurement of this critical quality attribute is essential for the development and quality control of RNA-based therapeutics. The use of the RiboGreen assay offers a straightforward and high-throughput approach for researchers in the field of drug delivery. Other methods, such as ion-pair reversed-phase HPLC, may also be employed for this purpose^[13].

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- To cite this document: BenchChem. [Application Note: Determination of RNA Encapsulation Efficiency in CP-LC-0867 Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578267#determining-encapsulation-efficiency-with-cp-lc-0867]

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